2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide
Description
This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused bicyclic core with a sulfonamide group (1,1-dioxide) and a p-tolyl substituent at position 4. The acetamide side chain is linked to a phenethyl group, contributing to its structural uniqueness. The molecule’s core shares similarities with diuretics like torsemide but differs in substitution patterns and side-chain modifications . Pharmacological applications remain speculative but may align with sulfonamide-based therapeutics (e.g., diuretics or carbonic anhydrase inhibitors) due to structural motifs .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-18-9-11-20(12-10-18)27-17-26(31(29,30)21-8-5-14-25-23(21)27)16-22(28)24-15-13-19-6-3-2-4-7-19/h2-12,14H,13,15-17H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJAEGQSPHWIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a 1,2,3-triazole moiety. Compounds with a 1,2,3-triazole moiety are known to have a broad range of biological activities and are stable to moisture, oxygen, light, and metabolic processes . They have been found to have cytotoxic activity against human cancer cell lines such as U937, THP-1, HL60, and B16-F10 .
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide is a member of the pyrido-thiadiazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanism of action, and relevant case studies.
Structural Overview
The molecular structure of the compound features:
- A pyrido-thiadiazine core
- A p-tolyl group and a phenethylacetamide moiety
These structural components are crucial for the compound's biological activity and pharmacological properties.
Anticancer Properties
Research indicates that derivatives of thiadiazine compounds exhibit selective inhibition against the PI3Kδ isoform, which is significant in cancer therapy. The compound's structure allows it to interact with various biological targets, potentially leading to applications in treating cancers and inflammatory diseases .
The proposed mechanism of action for this compound involves:
- Inhibition of specific kinases : The compound may inhibit PI3Kδ, impacting signaling pathways involved in cell proliferation and survival.
- Interaction with inflammatory mediators : Its unique structure allows for modulation of inflammatory responses, which is critical in conditions like rheumatoid arthritis and other autoimmune diseases .
Case Studies
-
Study on Thiadiazine Derivatives :
A review highlighted the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxide derivatives. It compiled data from studies conducted between 1993 and 2020, focusing on their effectiveness against various biological targets. The findings suggest that compounds within this class have shown promising results in vitro and in vivo against cancer cell lines . -
PI3Kδ Inhibition :
A study specifically noted that certain thiadiazine derivatives exhibited selective inhibition towards PI3Kδ over other isoforms. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | PI3Kδ inhibition | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Potential neuroprotective effects | Unknown specific targets |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions to form the pyrido-thiadiazine core followed by functionalization to introduce substituents such as the acetamide group. Understanding the SAR is vital for optimizing its biological activity:
- Key steps in synthesis :
- Formation of the pyrido-thiadiazine core
- Introduction of p-tolyl and phenethyl groups through substitution reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide)
- Core Structure : Pyrido[4,3-e]thiadiazine 1,1-dioxide (vs. pyrido[2,3-e] in the target compound), leading to distinct electronic and steric properties .
- Substituents : A ketone group at position 3 instead of the acetamide-phenethyl chain.
- Molecular Weight : 289.31 g/mol (C₁₃H₁₁N₃O₃S), significantly smaller than the target compound (~486 g/mol).
Structural Analog: 2-[4-(4-Methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide (P585-2079)
- Core Structure : Identical pyrido[2,3-e]thiadiazine 1,1-dioxide core with p-tolyl at position 4 .
- Substituent Variation : N-(4-methylbenzyl) acetamide vs. N-phenethyl in the target compound.
- Molecular Weight : ~472.54 g/mol (C₂₄H₂₄N₄O₃S) vs. ~486.57 g/mol for the target compound.
- Functional Implications : The phenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-methylbenzyl group .
Thiourea-Based Heterocycles (1-[5-(α-Naphthyl)-2H-tetrazol-2-ylacetyl]-4-phenylthiosemicarbazide and Derivatives)
- Core Structure : Tetrazole and triazole/thiadiazole systems (vs. pyrido-thiadiazine) .
- Substituents : Thiourea and sulfur-containing side chains.
- Pharmacological Activity : Demonstrated plant growth promotion in wheat, suggesting divergent applications compared to the target compound’s presumed therapeutic focus .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Core Heterocycle : The pyrido[2,3-e]thiadiazine 1,1-dioxide core differentiates the target compound from torsemide-related analogs, which exhibit pyrido[4,3-e] positioning and reduced steric bulk .
- Pharmacological Potential: Structural alignment with sulfonamide diuretics suggests carbonic anhydrase inhibition or sodium-channel modulation as plausible mechanisms, though empirical data are needed .
- Synthetic Challenges : The fused bicyclic system necessitates advanced crystallographic techniques (e.g., SHELX software) for structural validation, as seen in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
